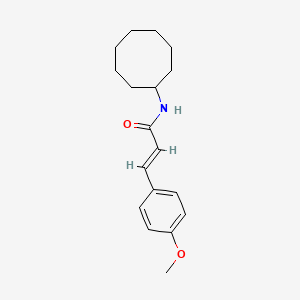
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide, also known as PTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide is not fully understood, but studies have suggested that it may act through the inhibition of various enzymes and signaling pathways. One study found that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Another study suggested that this compound can inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is known to play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide is its potential as a therapeutic agent for various inflammatory diseases and cancers. Its synthesis method has been reported to yield this compound with a high degree of purity and yield. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide. One direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis method of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide involves the reaction of 2,4,5-trimethoxybenzoic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to a reaction with thionyl chloride to yield the desired compound, this compound. This method has been reported to yield this compound with a high degree of purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are known to play a key role in the development of various inflammatory diseases.
In addition to its anti-inflammatory properties, this compound has also been shown to exhibit potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to their death. This makes this compound a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(2)13-6-8-14(9-7-13)20-19(21)15-10-17(23-4)18(24-5)11-16(15)22-3/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAWUBABAKCQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)
![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

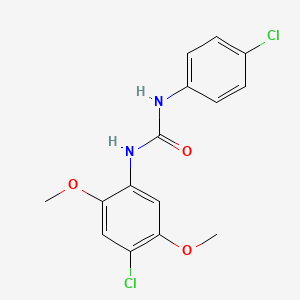
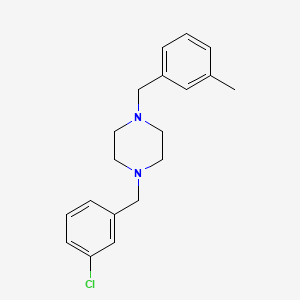
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
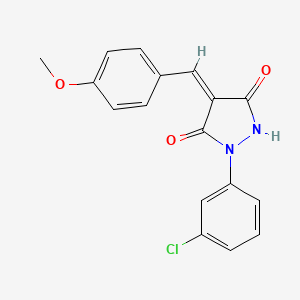
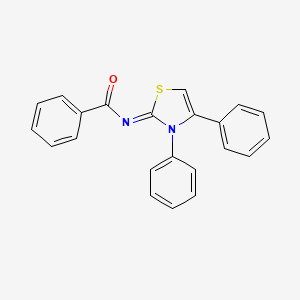
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

